3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid - 92147-40-5

3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid

Catalog Number: EVT-3175938
CAS Number: 92147-40-5
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid is a spirocyclic compound containing a succinimide ring linked to a cyclopentane ring via a spiro carbon atom. It features a propanoic acid substituent on the succinimide nitrogen. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting the renin-angiotensin system, involved in blood pressure regulation [].

Synthesis Analysis
  • Step 3: The resulting ester is hydrolyzed under basic conditions to yield 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid [].
Molecular Structure Analysis

The crystal structure of 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid derivatives has been analyzed by X-ray crystallography []. The studies revealed that the cyclopentane ring typically adopts an envelope conformation. Additionally, the propanoic acid side chain exhibits flexibility, allowing for various conformations.

Chemical Reactions Analysis
  • Amide bond formation: This reaction enables the coupling of the acid with various amines to generate amides, expanding structural diversity and potentially enhancing biological activity [].
Mechanism of Action

Although the specific mechanism of action of 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid itself is not explicitly discussed in the provided literature, its derivatives are known to act as angiotensin-II receptor antagonists []. These molecules bind to the angiotensin-II receptor, blocking the binding of angiotensin-II, a hormone that causes vasoconstriction and increases blood pressure.

Applications
  • Angiotensin-II receptor antagonists: These antagonists are valuable therapeutic agents for treating hypertension and other cardiovascular diseases [].

4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)amino]benzoic acid

Compound Description: This compound features a carboxyl substituent on a benzene ring attached to the nitrogen of the spiroimide structure. The research focuses on packing motifs in succinimides, analyzing how this carboxyl substituent affects hydrogen bonding in the crystal structure [].

Relevance: This compound is structurally related to 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid through its shared spiroimide core structure, differing by the presence of an additional methylene group in the cyclohexane ring and the benzene ring substitution. Both compounds are investigated in the context of succinimide derivatives. You can find more information on this compound in the paper: [].

N-4-Arylpiperazin-1-yl Amides of (2-Aza-1,3-dioxospiro[4.4]non-2-yl)- and [4.5]dec-2-yl)-propionic Acid

Compound Description: This series of compounds represents variations on the parent structure of 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid. These variations include substitutions at the terminal carbon of the propionic acid chain with different N-4-arylpiperazine groups. The compounds were synthesized and evaluated for their anticonvulsant activity in the maximum electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests [].

Relevance: These compounds are directly derived from 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid, representing a series of structural analogs designed to explore structure-activity relationships for anticonvulsant properties. The core spiroimide and propionic acid moieties remain constant, while modifications are made to the terminal amine substituent []. You can find more information on this compound in the paper: [].

2-[8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en2-yl]ethylphosphonic Acid (EAA-090)

Compound Description: This compound, EAA-090, is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. It exhibits neuroprotective properties by blocking NMDA receptor-mediated currents, particularly those associated with specific splice variants containing the N-terminal insertion and those containing NR2A subunits [, ].

Relevance: Although possessing a distinct bicyclic core compared to 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid, EAA-090 shares a similar scaffold with a cyclic imide fused to another ring system. The presence of the ethylphosphonic acid side chain in EAA-090 further suggests a potential bioisosteric relationship between the two compounds, prompting investigation into shared or contrasting biological activities [, ]. You can find more information on this compound in the papers: [] and [Characterization of Two Novel N -Methyl- D -aspartate Antagonists: EAA-090 (2- [].

6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic acid

Compound Description: This compound is a potent LFA-1/ICAM inhibitor. Its synthesis involves a novel and efficient method using an in situ protection strategy with a trimethylsilyl ester [].

Relevance: This compound shares a spiro[4.4]nonane core structure with 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid, albeit with additional nitrogen atoms within the spirocycle, creating a triazaspiro[4.4]nonane system. The presence of a phenylpropionic acid moiety in both structures further highlights their structural similarity [, ]. You can find more information on this compound in the papers: [] and [Metabolite Generation via Microbial Biotransformations with Actinomycetes: Rapid Screening for Active Strains and Biosynthesis of Important Human Metabolites of Two Development-Stage Compounds, 5- [].

4H-4-Oxo-1-benzopyran-3-yl and 1,3-Diarylpyrazol-4-yl Propanoic Acids

Compound Description: This entry represents two distinct groups of compounds containing a propanoic acid moiety, similar to the target compound. These compounds were synthesized using Meldrum's acid and investigated for their potential pharmacological properties. Specifically, 4H-4-oxo-1-benzopyran-3-yl propanoic acids are noted for their antifungal, antibacterial, and anticoagulant activities [].

Relevance: While not directly sharing the spirocyclic core, these compounds are structurally related to 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid through the presence of the propanoic acid side chain. This structural similarity makes them relevant for comparison in terms of their synthesis and potential for analogous biological activities []. You can find more information on this compound in the paper: [].

2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid and 2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic Acid

Compound Description: These compounds belong to the 4,5,6,7-tetrahalogeno-1H-isoindole1,3-diones (TID) class and exhibit potent inhibitory activity against protein kinase CK2 []. Their mechanism of action involves ATP-competitive inhibition by binding to the ATP binding site of the kinase.

Relevance: These compounds share a cyclic imide moiety with 3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid. Additionally, they both possess a propanoic acid or acetic acid side chain, further emphasizing their structural similarity. The presence of the tetraiodo substituents on the aromatic ring significantly influences their biological activity and physicochemical properties []. You can find more information on this compound in the paper: [].

Properties

CAS Number

92147-40-5

Product Name

3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid

IUPAC Name

3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanoic acid

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C11H15NO4/c13-8-7-11(4-1-2-5-11)10(16)12(8)6-3-9(14)15/h1-7H2,(H,14,15)

InChI Key

AUKOXTCZWFFRPJ-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)O

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.